molecular formula C23H24N2O4 B5976410 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one

3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one

Cat. No. B5976410
M. Wt: 392.4 g/mol
InChI Key: KAMWSPIKQSPEBF-UHFFFAOYSA-N
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Description

3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one, also known as DMCMO, is a synthetic compound that belongs to the class of coumarin derivatives. DMCMO has been widely studied for its potential applications in scientific research, particularly in the field of pharmacology.

Mechanism of Action

The mechanism of action of 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one is not fully understood, but it is believed to involve the modulation of certain neurotransmitter receptors in the brain. Specifically, 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one has been shown to bind to and activate the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the brain. This activation leads to an increase in the activity of the receptor, resulting in an overall decrease in neuronal excitability.
Biochemical and Physiological Effects:
3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one has been shown to have a number of biochemical and physiological effects, particularly in the central nervous system. These effects include sedation, anxiolysis, and anticonvulsant activity. 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one has also been shown to have neuroprotective effects, particularly in models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one in laboratory experiments is its ability to modulate the activity of certain neurotransmitter receptors in the brain. This makes it a useful tool for studying the underlying mechanisms of various neurological disorders. However, one limitation of using 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one is its relatively low potency compared to other compounds that target the same receptors.

Future Directions

There are several potential future directions for research on 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one. One area of interest is its potential therapeutic applications in the treatment of neurological disorders such as epilepsy and anxiety disorders. Another area of interest is the development of more potent derivatives of 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one that could be used as research tools or potential therapeutic agents. Finally, further research is needed to fully elucidate the mechanism of action of 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one and to better understand its biochemical and physiological effects.

Synthesis Methods

The synthesis of 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one involves the reaction of 4-(2,3-dimethylphenyl)piperazine with 8-methoxy-2H-chromen-2-one in the presence of a carbonylating agent. The reaction is typically carried out under mild reaction conditions and yields 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one as a white crystalline solid.

Scientific Research Applications

3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. In particular, 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one has been investigated for its pharmacological properties, including its ability to modulate the activity of certain neurotransmitter receptors in the brain. 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one has also been studied for its potential therapeutic effects in the treatment of various neurological disorders.

properties

IUPAC Name

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-15-6-4-8-19(16(15)2)24-10-12-25(13-11-24)22(26)18-14-17-7-5-9-20(28-3)21(17)29-23(18)27/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMWSPIKQSPEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one

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